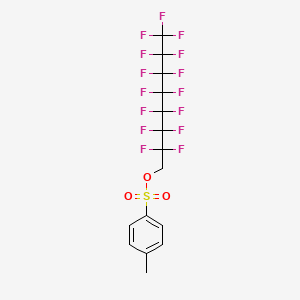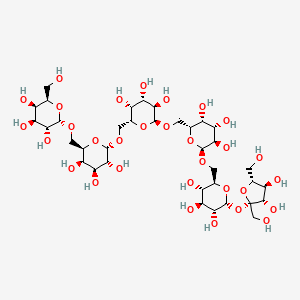
1H,1H-全氟辛基对甲苯磺酸盐
描述
1h,1h-Perfluorooctyl p-toluenesulfonate is a chemical compound with the molecular formula C15H9F15O3S and a molecular weight of 554.27 g/mol . It is known for its unique properties due to the presence of both perfluorinated and sulfonate groups, making it useful in various scientific and industrial applications .
科学研究应用
1h,1h-Perfluorooctyl p-toluenesulfonate is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in proteomics research to modify proteins and peptides.
Surface Modification: The compound is used to modify surfaces to impart hydrophobic and oleophobic properties, making it useful in the development of non-stick coatings.
Biomedical Research: It is used in the development of drug delivery systems due to its ability to interact with biological membranes.
准备方法
1h,1h-Perfluorooctyl p-toluenesulfonate can be synthesized through the reaction of 1h,1h-pentadecafluoro-1-octanol with tosyl chloride . The reaction typically involves the use of a base such as pyridine to facilitate the formation of the sulfonate ester. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis .
化学反应分析
1h,1h-Perfluorooctyl p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the perfluorinated chain.
作用机制
The mechanism of action of 1h,1h-Perfluorooctyl p-toluenesulfonate involves its interaction with various molecular targets. The perfluorinated chain imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The sulfonate group can form ionic interactions with positively charged residues on proteins, affecting their structure and function .
相似化合物的比较
1h,1h-Perfluorooctyl p-toluenesulfonate is unique due to the combination of perfluorinated and sulfonate groups. Similar compounds include:
Perfluorooctane Sulfonate (PFOS): Similar in structure but lacks the aromatic ring present in 1h,1h-Perfluorooctyl p-toluenesulfonate.
Perfluorooctanoic Acid (PFOA): Contains a carboxylic acid group instead of a sulfonate group, leading to different chemical properties and applications.
生物活性
1H,1H-Perfluorooctyl p-toluenesulfonate (PFOTS) is a perfluoroalkyl substance (PFAS) characterized by its unique chemical structure and properties. This compound has garnered attention due to its widespread use in various industrial applications and its potential biological effects. Understanding the biological activity of PFOTS is essential for assessing its environmental impact and health risks.
- Molecular Formula : C15H9F15O3S
- Molecular Weight : 554.27 g/mol
- CAS Number : 24962-65-0
PFOTS is synthesized from 1H,1H-pentadecafluoro-1-octanol and tosyl chloride under specific conditions, which influence its reactivity and biological interactions .
Biological Activity Overview
PFOTS exhibits a range of biological activities, primarily related to its interactions with cellular membranes and proteins. Research indicates that PFOTS can disrupt cellular functions, leading to various toxicological effects.
The mechanism by which PFOTS exerts its effects involves:
- Membrane Disruption : PFOTS can integrate into lipid bilayers, altering membrane fluidity and permeability.
- Protein Interaction : It may bind to proteins involved in cellular signaling pathways, potentially leading to dysregulation of physiological processes.
Toxicological Studies
Recent studies have highlighted the toxicological implications of PFOTS exposure:
In Vitro Studies
A high-throughput toxicity screen evaluated the effects of PFAS, including PFOTS, on human placental trophoblast cells. Key findings include:
- Cell Viability : PFOTS exposure resulted in decreased cell viability at higher concentrations.
- Gene Expression : Altered expression of genes related to oxidative stress and xenobiotic metabolism was observed .
In Vivo Studies
Animal studies have shown that exposure to PFOTS can lead to:
- Reproductive Toxicity : Adverse effects on reproductive health were noted, particularly in gestational models.
- Developmental Effects : Disruption of normal developmental processes in embryos was reported.
Data Table: Toxicological Effects of PFOTS
| Study Type | Endpoint Evaluated | Concentration Range | Observed Effects |
|---|---|---|---|
| In Vitro | Cell Viability | 10 µM - 100 µM | Decreased viability at >50 µM |
| In Vitro | Gene Expression | 1 µM - 300 µM | Dysregulation of oxidative stress genes |
| In Vivo | Reproductive Outcomes | Low-dose exposure | Altered fetal development |
| In Vivo | Hormonal Disruption | Varies | Changes in hormone levels |
Case Studies
-
Case Study on Reproductive Health :
A study conducted on pregnant rats exposed to PFOTS reported significant disruptions in fetal development, including reduced birth weights and increased incidence of malformations . -
Environmental Impact Assessment :
Research has shown that PFOTS accumulates in aquatic environments, affecting local wildlife. Fish exposed to PFOTS exhibited altered behavior and reproductive success rates .
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F15O3S/c1-7-2-4-8(5-3-7)34(31,32)33-6-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYGTLBGUNRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F15O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306049 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24962-65-0 | |
| Record name | NSC173912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















